molecular formula C15H21FN2O B10968187 1-Cyclohexyl-3-[2-(4-fluorophenyl)ethyl]urea

1-Cyclohexyl-3-[2-(4-fluorophenyl)ethyl]urea

Cat. No.: B10968187
M. Wt: 264.34 g/mol
InChI Key: LQQJALJRUKYAFO-UHFFFAOYSA-N
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Description

1-Cyclohexyl-3-[2-(4-fluorophenyl)ethyl]urea is an organic compound with the molecular formula C15H21FN2O It is characterized by a cyclohexyl group attached to a urea moiety, which is further linked to a 4-fluorophenyl ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Cyclohexyl-3-[2-(4-fluorophenyl)ethyl]urea can be synthesized through several synthetic routes. One common method involves the reaction of cyclohexyl isocyanate with 2-(4-fluorophenyl)ethylamine. The reaction typically occurs in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction is usually catalyzed by a base such as triethylamine to facilitate the formation of the urea linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, thereby improving yield and purity. The final product is often purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

1-Cyclohexyl-3-[2-(4-fluorophenyl)ethyl]urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding urea derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may result in the formation of amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorophenyl group, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Urea derivatives with oxidized side chains.

    Reduction: Amine derivatives.

    Substitution: Compounds with substituted phenyl groups.

Scientific Research Applications

1-Cyclohexyl-3-[2-(4-fluorophenyl)ethyl]urea has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-cyclohexyl-3-[2-(4-fluorophenyl)ethyl]urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by mimicking the substrate or binding to the active site, thereby preventing the enzyme from catalyzing its natural reaction. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-Cyclohexyl-3-[2-(4-chlorophenyl)ethyl]urea
  • 1-Cyclohexyl-3-[2-(4-bromophenyl)ethyl]urea
  • 1-Cyclohexyl-3-[2-(4-methylphenyl)ethyl]urea

Uniqueness

1-Cyclohexyl-3-[2-(4-fluorophenyl)ethyl]urea is unique due to the presence of the fluorine atom in the phenyl ring. This fluorine atom can significantly influence the compound’s reactivity, biological activity, and physical properties. Fluorine atoms are known to enhance the metabolic stability of organic compounds, making this compound potentially more stable and effective in biological systems compared to its analogs with different substituents.

Properties

Molecular Formula

C15H21FN2O

Molecular Weight

264.34 g/mol

IUPAC Name

1-cyclohexyl-3-[2-(4-fluorophenyl)ethyl]urea

InChI

InChI=1S/C15H21FN2O/c16-13-8-6-12(7-9-13)10-11-17-15(19)18-14-4-2-1-3-5-14/h6-9,14H,1-5,10-11H2,(H2,17,18,19)

InChI Key

LQQJALJRUKYAFO-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)NCCC2=CC=C(C=C2)F

Origin of Product

United States

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